Ethyl 1-propylhydrazinecarboxylate
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Overview
Description
Ethyl 1-propylhydrazinecarboxylate is a chemical compound with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol . It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes an ethyl ester group and a propylhydrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-propylhydrazinecarboxylate typically involves the reaction of ethyl chloroformate with 1-propylhydrazine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or distillation. The use of automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-propylhydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include hydrazones, azines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 1-propylhydrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Ethyl 1-propylhydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 1-propylhydrazinecarboxylate can be compared with other similar compounds, such as:
- Ethyl hydrazinecarboxylate
- Propylhydrazinecarboxylate
- Mthis compound
These compounds share similar structural features but differ in their specific functional groups and properties. This compound is unique due to its specific combination of ethyl ester and propylhydrazine moieties, which confer distinct chemical and biological activities .
Biological Activity
Ethyl 1-propylhydrazinecarboxylate (EPHC) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of histone deacetylases (HDACs). This article explores the mechanisms, biological effects, and research findings related to EPHC, including relevant case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a hydrazine moiety, which is known for its reactivity and ability to interact with various biological targets. The compound serves as a building block for more complex molecules and has been investigated for its role in epigenetic regulation through HDAC inhibition.
EPHC primarily functions as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and reduced gene expression. By inhibiting these enzymes, EPHC can promote histone acetylation, thereby enhancing the expression of genes involved in cell cycle regulation, apoptosis, and differentiation.
Key Mechanisms:
- Inhibition of HDAC Activity : EPHC binds to the active site of HDACs, preventing substrate access and leading to increased acetylation levels of histones and non-histone proteins .
- Modulation of Gene Expression : The upregulation of acetylated histones correlates with enhanced transcriptional activity of tumor suppressor genes and immune response genes .
Biological Activity
Recent studies have highlighted EPHC's potential therapeutic applications in cancer treatment and immune modulation. Below are summarized findings from various research efforts:
1. Cancer Cell Studies
- EPHC has demonstrated selective cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HCC) models. It was shown to reduce tumor growth by inducing cell cycle arrest and apoptosis through modulation of HDAC activity .
- Table 1: Cytotoxicity of EPHC in Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HepG2 (HCC) | 10.5 |
MCF-7 (Breast) | 8.2 |
A549 (Lung) | 12.0 |
2. In Vivo Studies
- In murine models, administration of EPHC led to significant increases in interleukin-2 production in CD4+ T cells, indicating an immune-modulatory effect .
- Figure 1: Effects of EPHC on Immune Response in Mice
- Increased T-cell proliferation observed post-treatment with EPHC compared to control groups.
Case Study 1: HDAC Inhibition in Neurodegenerative Models
A study evaluated the effects of EPHC on neurodegenerative disease models, specifically focusing on its impact on neuronal survival and function. Chronic administration resulted in improved cognitive function as assessed by behavioral tests such as the Morris water maze .
Case Study 2: Combination Therapy
Research indicated that combining EPHC with standard chemotherapy agents enhanced the cytotoxic effects against resistant cancer cell lines. This combination therapy approach suggests a potential strategy for overcoming drug resistance in cancer treatment .
Properties
IUPAC Name |
ethyl N-amino-N-propylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-3-5-8(7)6(9)10-4-2/h3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMNLEZGIPUNPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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